molecular formula C22H19BrN2O3S B2714972 4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-52-1

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2714972
CAS RN: 893789-52-1
M. Wt: 471.37
InChI Key: VORMVHPMGFLZQV-UHFFFAOYSA-N
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Description

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

One study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkably potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodology and Chemical Reactions

Another research avenue involves the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This synthesis pathway, involving carbon-sulfur bond formation, highlights the compound's utility in producing pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Catalytic Applications

The catalytic application of derivatives of benzo[e][1,2,4]thiadiazine for the synthesis of octahydroxanthene derivatives under neutral conditions was demonstrated. This application underlines the role of these compounds in facilitating organic synthesis reactions, showcasing their potential utility in the synthesis of complex organic molecules (Khazaei, Abbasi, & Moosavi-Zare, 2016).

Organic Semiconductor Materials

Research into benzothiadiazole derivatives for the development of organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics reveals the potential of these compounds in advanced material science. The studies focus on the structural analysis and implementation of these compounds in semiconducting polymers, indicating their importance in the creation of high-performance optoelectronic devices (Chen et al., 2016).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORMVHPMGFLZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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